4,5-Dichloro-2-(methylsulfanyl)pyrimidine
Overview
Description
4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C5H3Cl2N2S It is characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine typically involves the chlorination of 2-(methylsulfanyl)pyrimidine. One common method includes the reaction of 2-(methylsulfanyl)pyrimidine with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the 4 and 5 positions of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 5 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed:
- Substituted pyrimidines with various functional groups replacing the chlorine atoms.
- Sulfoxides or sulfones from the oxidation of the methylsulfanyl group.
- Reduced pyrimidine derivatives with altered ring structures.
Scientific Research Applications
4,5-Dichloro-2-(methylsulfanyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of chlorine and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2,4-Dichloro-5-methylsulfanyl-pyrimidine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4,6-Dichloro-2-(methylsulfanyl)pyrimidine:
4,5-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: Contains additional functional groups that can alter its reactivity and applications.
Uniqueness: 4,5-Dichloro-2-(methylsulfanyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. The combination of chlorine and methylsulfanyl groups on the pyrimidine ring allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4,5-dichloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATIYCWFOYRIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558262 | |
Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99469-85-9 | |
Record name | 4,5-Dichloro-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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